

Genetic basis of vasopressin V2 receptor function and dysfunction.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Vasopressin V2 receptor				
	antagonist 2				
Cat. No.:	B15135378	Get Quote			

An In-depth Technical Guide to the Genetic Basis of Vasopressin V2 Receptor Function and Dysfunction

Abstract

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR) encoded by the AVPR2 gene, is the principal regulator of water homeostasis in the kidneys. Its activation by the hormone arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption in the collecting ducts. Genetic mutations in the AVPR2 gene disrupt this critical physiological process, leading to two major inherited disorders: the water-losing disease Nephrogenic Diabetes Insipidus (NDI) and the water-retaining syndrome known as Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD). This technical guide provides a comprehensive overview of the molecular genetics, signaling pathways, and pathophysiology of the V2 receptor. It details the functional consequences of various mutations, outlines key experimental protocols for studying receptor function, and presents quantitative data in a structured format to facilitate research and drug development efforts in this field.

V2 Receptor Function and Genetics The AVPR2 Gene and V2R Protein

The AVPR2 gene is located on the long arm of the X chromosome at position Xq28.[1] It encodes the V2 receptor, a 371-amino acid protein that is a member of the Class A (rhodopsin-

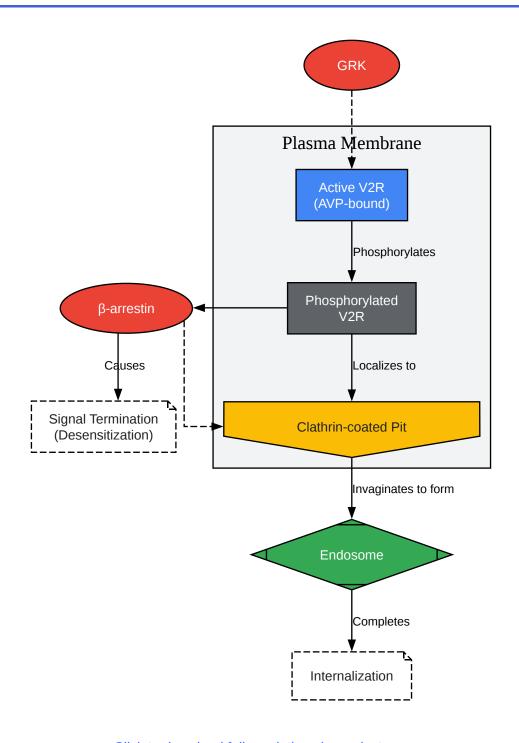
like) family of GPCRs.[2] The receptor features a canonical seven-transmembrane domain structure, with an extracellular N-terminus for ligand binding and an intracellular C-terminus involved in G protein coupling and regulation.[2][3]

Canonical Signaling Pathway: Gs-cAMP-PKA

The primary function of the V2R is to mediate the antidiuretic effect of AVP. This is achieved through its coupling to the stimulatory G protein, Gs.[3][4]

- Ligand Binding: Arginine vasopressin, released from the posterior pituitary in response to high plasma osmolality or hypovolemia, binds to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts.[3][5]
- G Protein Activation: Ligand binding induces a conformational change in the V2R, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[3] This causes the Gαs subunit to dissociate from the βy subunits.
- Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[4][6]
- PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4]
- Aquaporin-2 Trafficking: PKA then phosphorylates the aquaporin-2 (AQP2) water channel, which is stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2-containing vesicles into the apical (luminal) membrane of the collecting duct cells.[6]
- Water Reabsorption: The increased density of AQP2 channels in the apical membrane dramatically increases water permeability, allowing water to move from the pro-urine back into the bloodstream, thereby concentrating the urine.[6]

Click to download full resolution via product page


Caption: V2R canonical Gs-cAMP signaling pathway.

Alternative Signaling and Receptor Regulation

While the Gs pathway is dominant, evidence suggests the V2R can also couple to other signaling molecules. Some studies indicate that the V2R can signal through Gq/11 to mobilize intracellular calcium and can also interact with β -arrestins.[7][8][9] This promiscuity may allow for biased agonism, where different ligands could preferentially activate one pathway over another.[10]

Receptor activity is tightly regulated to prevent overstimulation. Following agonist binding, the V2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β -arrestin, which sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.[11][12][13] This process removes receptors from the cell surface, terminating the signal.

Click to download full resolution via product page

Caption: V2R desensitization and internalization workflow.

V2 Receptor Dysfunction: From Genetics to Disease

Mutations in the AVPR2 gene are responsible for approximately 90% of congenital Nephrogenic Diabetes Insipidus cases and all known cases of NSIAD.[2][14]

Loss-of-Function Mutations: Nephrogenic Diabetes Insipidus (NDI)

NDI is an X-linked recessive disorder characterized by the inability of the kidneys to concentrate urine in response to AVP, leading to polyuria (excessive urination) and polydipsia (excessive thirst).[5][15] Over 390 different loss-of-function mutations in AVPR2 have been identified.[1] These mutations can be broadly categorized based on their functional consequences.

Table 1: Classification of Loss-of-Function AVPR2 Mutations in NDI

Class	Defect	Molecular Consequence	Example Mutations
I	Synthesis	Truncated, non- functional protein due to nonsense or frameshift mutations.	W193X[15]
II	Trafficking	Misfolded protein is retained in the endoplasmic reticulum (ER) and degraded; fails to reach the cell surface. This is the most common class. [16]	L44P[17], S167L[1] [17], L83Q[8], Y128S[9]
III	Ligand Binding	Receptor reaches the cell surface but has impaired ability to bind AVP.	G107E[15]
IV	G Protein Coupling	Receptor binds AVP normally but cannot efficiently activate the Gs protein.	R137H[12]

| V | Splicing | Errors in mRNA processing lead to a non-functional protein. | (Various splice site mutations) |

This table provides representative examples; many other mutations exist for each class.

Gain-of-Function Mutations: NSIAD

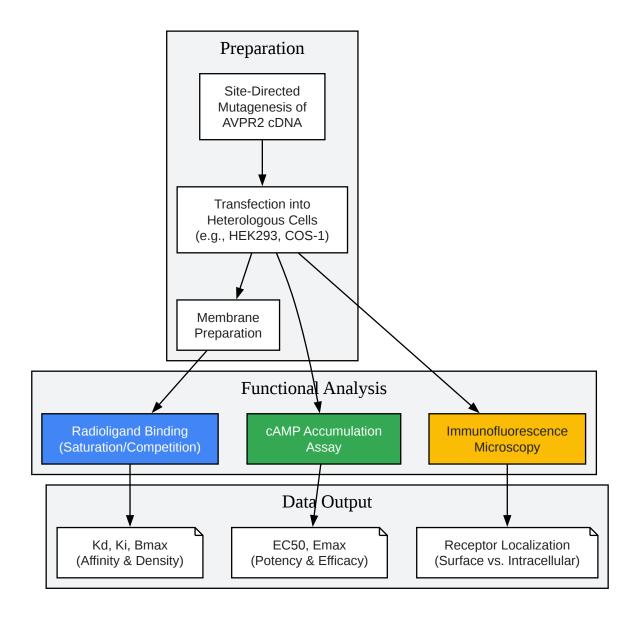
NSIAD is a rare X-linked disorder caused by constitutively active V2R mutants. These receptors signal to Gs in the absence of AVP, leading to unregulated water reabsorption, concentrated urine, and hyponatremia (low blood sodium).[5][18][19]

Table 2: Characterized Gain-of-Function AVPR2 Mutations in NSIAD

Mutation	Location	Effect on Receptor	Key Findings
R137C / R137L	Cytoplasmic end of TM3	Induces constitutive activity and promotes basal β-arrestin recruitment.[20]	Exhibits weak sensitivity to both agonists and inverse agonists. [20]
I130N	Transmembrane domain 3	Results in constitutive cAMP generation.[21]	Basal activity can be blocked by the inverse agonist tolvaptan; shows biased signaling with β-arrestin-independent internalization.[18][21]
F229V	Transmembrane domain 5	Causes elevated basal cAMP levels.	AVP stimulation can further increase the cAMP signal; sensitive to tolvaptan.[18]

| D136A | DRY motif, TM3 | Not a natural mutation, but a research tool that induces high constitutive activity.[22] | Used to screen for inverse agonist properties of V2R antagonists.[22] |

Therapeutic Approaches: Pharmacoperones



For NDI caused by Class II trafficking-defective mutations, a promising therapeutic strategy involves the use of "pharmacoperones" or pharmacological chaperones. These are cell-permeable, small-molecule ligands (often receptor antagonists) that can enter the cell, bind to the misfolded mutant receptor in the ER, and stabilize its conformation.[8][23][24] This stabilization allows the rescued receptor to pass the cell's quality control system and traffic to the plasma membrane, where it can potentially function upon binding to the endogenous agonist AVP.[17][23]

Experimental Protocols for V2R Characterization

Analyzing the function of wild-type and mutant V2 receptors requires a suite of specialized cellular and biochemical assays.

Click to download full resolution via product page

Caption: General experimental workflow for V2R mutant analysis.

Radioligand Binding Assays

These assays are essential for quantifying receptor expression levels and ligand affinity.[25] They typically use a radiolabeled V2R ligand.

• Objective: To determine receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, or the inhibition constant (Ki) of a non-radiolabeled competitor.

Methodology:

- Preparation: Prepare cell membranes from cells expressing the V2R of interest.[26][27]
- Incubation: Incubate a fixed amount of membrane protein with varying concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand (for competition assays).[27][28]
- Separation: Separate receptor-bound radioligand from free radioligand, typically by rapid vacuum filtration through glass fiber filters.[27]
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Analysis:
 - Saturation: Plot specific binding against radioligand concentration and fit with a nonlinear regression model to derive Bmax and Kd.
 - Competition: Plot bound radioactivity against the concentration of the competing ligand and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[26]

cAMP Accumulation Assay

This is a functional assay to measure the downstream consequence of V2R activation by a Gs-coupled pathway.[29]

- Objective: To determine the potency (EC50) and efficacy (Emax) of agonists.
- Methodology:
 - Cell Culture: Plate cells expressing the V2R in a multi-well plate.
 - Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[29]
 - Stimulation: Add varying concentrations of the test agonist and incubate for a defined period (e.g., 30 minutes) at 37°C.[29]

- Lysis and Detection: Lyse the cells and measure the accumulated intracellular cAMP using a commercial detection kit (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based kits).
 [29][30]
- Analysis: Plot the cAMP signal against the agonist concentration and fit with a non-linear regression model to determine the EC50 and Emax values.

Table 3: Representative Quantitative Data for V2R Ligands

Ligand	Assay Type	Parameter	Value	Cell Line
Arginine- Vasopressin (AVP)	cAMP Accumulation	EC50	1.16 x 10-11 M[31]	AVPR2 Nomad Cell Line
dDAVP	cAMP Accumulation	EC50	(Typically sub- nanomolar)	HEK293, CHO
SR-121463A	Inverse Agonist Activity	(Reduces basal cAMP of D136A mutant)	-	COS-7

| OPC-31260 | Inverse Agonist Activity | (Reduces basal cAMP of D136A mutant) | - | COS-7 |

Values can vary significantly based on the specific cell line and assay conditions used.

Immunofluorescence and Confocal Microscopy

This technique is used to visualize the subcellular localization of the V2 receptor, which is critical for diagnosing trafficking-defective (Class II) mutants.

- Objective: To determine if the V2R is expressed on the cell surface or retained intracellularly (e.g., in the ER).
- Methodology:
 - Cell Culture: Grow cells expressing an epitope-tagged (e.g., myc-tagged) V2R on glass coverslips.[23]

- Pharmacoperone Treatment (Optional): Treat cells with a potential pharmacoperone for a set period (e.g., 16 hours) to test for rescue of trafficking.[23]
- Fixation and Permeabilization: Fix the cells with paraformaldehyde. For total protein visualization, permeabilize the cell membrane with a detergent like Triton X-100. For cellsurface-only visualization, omit the permeabilization step.
- Immunostaining: Incubate cells with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody. Co-stain with markers for cellular organelles like the ER (e.g., anti-PDI) or the nucleus (e.g., DAPI).[17]
- Imaging: Acquire images using a confocal laser-scanning microscope.
- Analysis: Analyze images to determine the co-localization of the V2R signal with the plasma membrane or intracellular compartments.

Conclusion

The vasopressin V2 receptor is a paradigm for understanding GPCR genetics, signaling, and disease. The direct link between specific AVPR2 genotypes and distinct clinical phenotypes—NDI and NSIAD—provides a clear framework for studying the molecular consequences of receptor dysfunction. A deep understanding of the V2R's structure-function relationship, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics. Strategies such as pharmacoperone rescue for NDI and the use of inverse agonists for NSIAD highlight the promise of personalized medicine tailored to the specific molecular defect of the V2 receptor. Continued research in this area will further illuminate the complexities of GPCR signaling and pave the way for more effective treatments for these rare but significant disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Frontiers | Novel AVPR2 mutations in congenital nephrogenic diabetes insipidus: clinical characteristics and genetic analysis [frontiersin.org]
- 2. jcrpe.org [jcrpe.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVPR2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Vasopressin receptor Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacoperone rescue of vasopressin 2 receptor mutants reveals unexpected constitutive activity and coupling bias | PLOS One [journals.plos.org]
- 9. Pharmacoperone rescue of vasopressin 2 receptor mutants reveals unexpected constitutive activity and coupling bias PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Agonist and antagonist-dependent internalization of the human vasopressin V2 receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. AVPR2 variants and mutations in nephrogenic diabetes insipidus: review and missense mutation significance PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutations in the vasopressin V2 receptor and aquaporin-2 genes in 12 families with congenital nephrogenic diabetes insipidus PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 19. medlineplus.gov [medlineplus.gov]
- 20. The Constitutively Active V2 Receptor Mutants Conferring NSIAD Are Weakly Sensitive to Agonist and Antagonist Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mutation in the V2 vasopressin receptor gene, AVPR2, causes nephrogenic syndrome of inappropriate diuresis PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The D136A mutation of the V2 vasopressin receptor induces a constitutive activity which permits discrimination between antagonists with partial agonist and inverse agonist activities
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. life.scnu.edu.cn [life.scnu.edu.cn]
- 25. GPCR-radioligand binding assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. resources.revvity.com [resources.revvity.com]
- 31. innoprot.com [innoprot.com]
- To cite this document: BenchChem. [Genetic basis of vasopressin V2 receptor function and dysfunction.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135378#genetic-basis-of-vasopressin-v2-receptor-function-and-dysfunction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com